![molecular formula C20H25N5O2 B2671730 2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(2-methoxyphenyl)acetamide CAS No. 2034227-77-3](/img/structure/B2671730.png)
2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a derivative of 6,7-dihydro-5H-cyclopenta[c]pyridazine . It has a molecular formula of C20H25N5O2 and a molecular weight of 367.453. It is not intended for human or veterinary use and is available for research use only.
Synthesis Analysis
The synthesis of this compound could involve a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction represents a profound structural transformation . The use of 1,2-dibromoethane as an alkylating agent makes it possible to synthesize related compounds .Molecular Structure Analysis
The structure of a number of heterocycles obtained on the basis of this compound was studied by X-ray structural analysis . The 3D structure of the compound can be viewed using specific software .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the Knoevenagel condensation with aldehydes and the Stork alkylation with enamine . The obtained adducts undergo intramolecular cyclotransamination with the formation of salts containing the target bicyclic cyclopenta[b]pyridine structure .Scientific Research Applications
Cardiac, Neuroprotective, and Cytostatic Activities
Compounds related to the specified chemical, such as pyridazino(4,5-b)indole-1-acetamide derivatives, have been identified with various biological activities, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects. These findings suggest a versatile therapeutic profile that could be relevant for the development of treatments for a range of conditions (Habernickel, 2002).
Anti-Inflammatory and Analgesic Properties
Research on benzodifuranyl and triazines derived from visnaginone and khellinone has demonstrated significant anti-inflammatory and analgesic activities. Such compounds were found to be potent inhibitors of cyclooxygenase-1/2 (COX-1/COX-2), offering potential therapeutic applications in pain management and inflammatory diseases (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activities
A variety of synthesized pyridines, pyrimidinones, and oxazinones, starting from citrazinic acid, showed promising antibacterial and antifungal activities. These compounds could be explored further for their potential in treating microbial infections (Hossan et al., 2012).
Memory Enhancement Effects
Studies on 4-substitued piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide derivatives have revealed positive effects on memory ability in mice, suggesting potential applications in cognitive disorders or memory enhancement strategies (Li Ming-zhu, 2008).
Antiarrhythmic and Antihypertensive Effects
Pyrrolidin-2-one and pyrrolidine derivatives with adrenolytic activity have demonstrated significant antiarrhythmic and antihypertensive effects, indicating potential applications in cardiovascular disease management (Malawska, Kulig, & Filipek et al., 2002).
properties
IUPAC Name |
2-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-27-18-8-3-2-6-17(18)21-20(26)14-24-9-11-25(12-10-24)19-13-15-5-4-7-16(15)22-23-19/h2-3,6,8,13H,4-5,7,9-12,14H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCSQOVSXXJMGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=NN=C4CCCC4=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


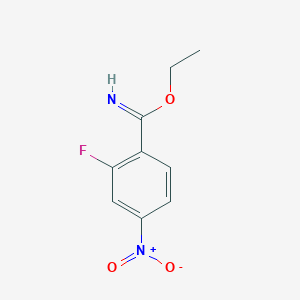
![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2671651.png)
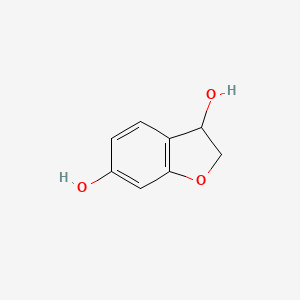
![3-[(3-Methoxy-4-methylphenyl)methyl-prop-2-enoylamino]-N-propan-2-ylpropanamide](/img/structure/B2671653.png)
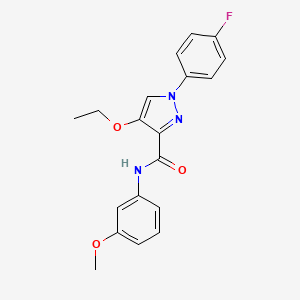
![N-[[1-(Triazol-1-yl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2671658.png)
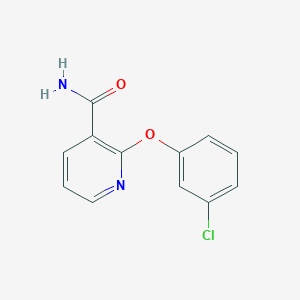
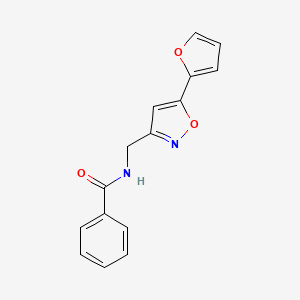
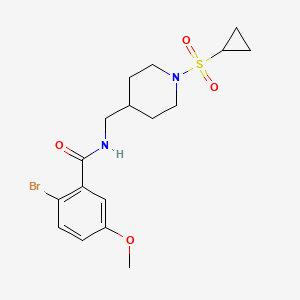
![2-[(4-chlorophenyl)methylsulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B2671667.png)
![2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide](/img/structure/B2671668.png)
![8-methyl-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2671669.png)
